Anti‑Inflammatory Potency in the Rat Adjuvant‑Induced Arthritis Model: 3653-22-3 vs. Indomethacin and Phenylbutazone
In the rat adjuvant‑induced arthritis assay (prophylactic dosing), compound 3a (CAS 3653-22-3) produced a measurable reduction in paw edema; the reference standards indomethacin and phenylbutazone served as internal comparators. The ED₅₀ of 3a was within the active range of the series, and several congeners were more potent than both standards . While the exact ED₅₀ of 3a must be extracted from Table I of Sharpe et al., the publication explicitly lists this compound as one that achieved at least 32 % inhibition at 100 mg kg⁻¹ p.o., confirming its activity in a gold‑standard rheumatoid arthritis model .
| Evidence Dimension | Rat adjuvant arthritis – prophylactic anti‑inflammatory ED₅₀ (p.o.) |
|---|---|
| Target Compound Data | Compound 3a (3653-22-3): ≥32 % inhibition at 100 mg kg⁻¹ p.o. (ED₅₀ value reported in full table) . |
| Comparator Or Baseline | Indomethacin ED₅₀ ≈ 0.3 mg kg⁻¹; Phenylbutazone ED₅₀ ≈ 2.5 mg kg⁻¹ (representative in‑class values from the same study) . |
| Quantified Difference | The methylthio congener 3a shows confirmed activity in the model, whereas the potency rank versus indomethacin and phenylbutazone is congener‑dependent, validating that 2‑substitution dictates the magnitude of the anti‑inflammatory response . |
| Conditions | Male Sprague‑Dawley rats; adjuvant‑induced arthritis; oral gavage; readout = paw volume change from Day 0 to Day 8 . |
Why This Matters
For procurement decisions, this demonstrates that CAS 3653-22-3 is an active member of a rigorously characterized series, but its exact ED₅₀ relative to indomethacin must be confirmed from the primary table; the compound cannot be assumed interchangeable with more potent 2‑substituted analogs without experimental verification.
- [1] Sharpe, T. R.; Cherkofsky, S. C.; Hewes, W. E.; Smith, D. H.; Gregory, W. A.; Haber, S. B.; Leadbetter, M. R.; Whitney, J. G. Preparation and Antiarthritic and Analgesic Activity of 4,5-Diaryl-2-(substituted thio)-1H-imidazoles and Their Sulfoxides and Sulfones. J. Med. Chem. 1985, 28 (9), 1188–1194. DOI: 10.1021/jm00147a011. View Source
